molecular formula C9H7F3O2 B178108 5-Methyl-2-(trifluoromethyl)benzoic acid CAS No. 120985-68-4

5-Methyl-2-(trifluoromethyl)benzoic acid

Cat. No. B178108
M. Wt: 204.15 g/mol
InChI Key: YYEMDMKMHBXYPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The InChI code for 5-Methyl-2-(trifluoromethyl)benzoic acid is 1S/C9H7F3O2/c1-5-2-3-7(9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Methyl-2-(trifluoromethyl)benzoic acid is a solid substance at ambient temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 261.0±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The compound has a molar refractivity of 43.0±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 151.7±3.0 cm3 .

Scientific Research Applications

  • Organic Synthesis

    • This compound is often used in organic synthesis . The specific applications can vary widely depending on the context of the research. For example, it can be used as a building block in the synthesis of various organic compounds .
  • Synthesis of 1,3,4-Oxadiazole Derivatives

    • “5-Methyl-2-(trifluoromethyl)benzoic acid” has been used in the synthesis of 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxy moiety . These derivatives could have potential applications in medicinal chemistry due to the biological activity of 1,3,4-oxadiazole compounds.
  • Investigation of Ligand Binding with Chaperones

    • This compound has also been used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC by surface plasmon resonance and 1 HNMR spectroscopy . This type of research could have implications in understanding protein-protein interactions and drug design.
  • Synthesis of Fluorinated Aromatic Carboxylic Acids

    • This compound could potentially be used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .
  • Proteomics Research

    • “5-Methyl-2-(trifluoromethyl)benzoic acid” is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the study of protein structure, interactions, and expression levels.
  • Chemical Supplier

    • This compound is available from various chemical suppliers for use in scientific research . The specific applications would depend on the needs of the researchers.

Safety And Hazards

5-Methyl-2-(trifluoromethyl)benzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

5-methyl-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-5-2-3-7(9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEMDMKMHBXYPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557348
Record name 5-Methyl-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(trifluoromethyl)benzoic acid

CAS RN

120985-68-4
Record name 5-Methyl-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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